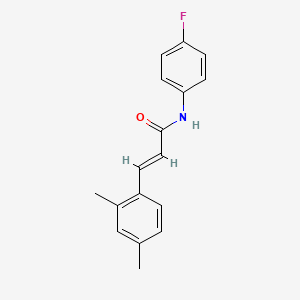

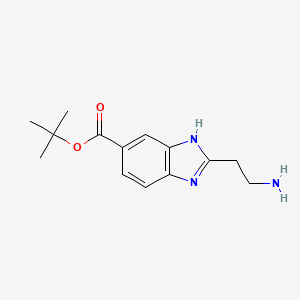

3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,4-Dimethylphenyl)-N-(4-fluorophenyl)acrylamide (DMFPA) is a synthetic compound that has been studied extensively for its potential applications in scientific research and industrial processes. This compound is a derivative of acrylamide, a monomer used in the production of polyacrylamide gels. DMFPA is a versatile compound which has a wide range of properties, making it an ideal candidate for use in a variety of applications.

Applications De Recherche Scientifique

Fluorography in Polyacrylamide Gels

- A study by Bonner and Laskey (1974) describes a method for detecting tritium in polyacrylamide gels using scintillation autography (fluorography), which may involve compounds similar to 3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)acrylamide. This method is highly sensitive and efficient for detecting β-particles from tritium, making it a valuable tool in protein and nucleic acid analysis (Bonner & Laskey, 1974).

Quantitative Analysis of Tryptophanyl Residues

- Acrylamide, a component related to 3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)acrylamide, has been used in research by Eftink and Ghiron (1976) for the quenching of tryptophanyl fluorescence in proteins. This method aids in determining the exposure level of tryptophan residues, providing insights into protein structure and conformational changes (Eftink & Ghiron, 1976).

Self-Assembled Aggregates for Hydrophilic Compound Recognition

- Research by Sawada et al. (2000) on self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer highlights the potential for selective recognition of hydrophilic amino and N,N-dimethylamino compounds. These aggregates can transfer specific compounds from aqueous solutions to organic media, suggesting possible applications in chemical separation and analysis (Sawada et al., 2000).

Electrochromic and Electrofluorescent Dual-Switching Polyamide

- A study by Sun et al. (2016) on electroactive polyamides with bis(diphenylamino)-fluorene units, which are structurally related to 3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)acrylamide, shows these materials possess reversible electrochromic and electrofluorescent properties. This dual-switching capability makes them suitable for advanced material applications such as smart windows or displays (Sun et al., 2016).

Anodic Electrochromic Aromatic Polyamides

- Research by Liou and Chang (2008) involves the synthesis of polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties, which are related to the structure of 3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)acrylamide. These polyamides exhibit high glass transition temperatures and stable electrochromic properties, suggesting their use in electronic and optical devices (Liou & Chang, 2008).

Fullerene Arrangement on Polymer Surfaces

- A study by Sawada et al. (2003) demonstrates the use of fluoroalkyl end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide polymers for arranging fullerenes on surfaces, such as poly(methyl methacrylate). This research suggests potential applications in the modification of polymer surfaces for advanced material technologies (Sawada et al., 2003).

Luminol Chemiluminescence Enhancement

- Research conducted by Sawada et al. (2000) shows that fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl) acrylamide oligomer can selectively stimulate chemiluminescence of luminol, enhancing its light emission yield. This finding could have implications in analytical chemistry, particularly in sensitive detection methods (Sawada et al., 2000).

Propriétés

IUPAC Name |

(E)-3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c1-12-3-4-14(13(2)11-12)5-10-17(20)19-16-8-6-15(18)7-9-16/h3-11H,1-2H3,(H,19,20)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIKCLWSBMCMBX-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2973102.png)

![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)

![2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)

![(2-Fluorophenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2973114.png)